N-Acetyl-6-hydroxy-DL-tryptophan
Description
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Properties
IUPAC Name |
2-acetamido-3-(6-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-7(16)15-12(13(18)19)4-8-6-14-11-5-9(17)2-3-10(8)11/h2-3,5-6,12,14,17H,4H2,1H3,(H,15,16)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHPKORNWUUECV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Stereochemistry of N Acetyl 6 Hydroxy Dl Tryptophan
Total Synthesis Methodologies for N-Acetyl-6-hydroxy-DL-tryptophan
The total synthesis of this compound can be approached through various routes, typically involving the initial synthesis of the 6-hydroxy-DL-tryptophan core followed by N-acetylation, or through a multi-step cascade reaction from simpler precursors.
Classical Synthetic Approaches for this compound
Classical approaches to the synthesis of N-acylated amino acids often begin with the corresponding amino acid. In the case of this compound, the synthesis would logically start from 6-hydroxy-DL-tryptophan. However, a more common industrial route for similar compounds, like N-acetyl-DL-tryptophan, begins with an enantiomerically pure starting material such as L-tryptophan, which is more readily available from fermentation processes. google.com
A typical classical synthesis involves two key steps: acetylation and racemization.
Acetylation: The process begins with the N-acetylation of L-tryptophan using acetic anhydride (B1165640) in an alkaline aqueous solution. google.com To synthesize the 6-hydroxy derivative, one would start with 6-hydroxy-L-tryptophan. The reaction is maintained at a high pH (typically 11 or above) by the simultaneous addition of an alkali metal hydroxide (B78521) solution, such as sodium hydroxide. google.com This high pH is crucial for preventing the formation of impurities and improving the yield of the desired N-acetylated product. google.com The temperature is generally controlled between 20-40°C. google.com
Racemization: Following acetylation, the resulting N-acetyl-L-tryptophan is racemized to yield the DL-form. This is achieved by heating the aqueous solution in the presence of acetic anhydride. google.com The mixture is heated to dissolve the initially formed crystals, creating a uniform solution, which is then treated with additional acetic anhydride to facilitate the conversion to N-Acetyl-DL-tryptophan. google.com
Another classical approach starts with indole (B1671886) and proceeds through intermediates like indole methylene (B1212753) hydantoin (B18101). This is then converted to DL-tryptophan, which can be subsequently acetylated. google.com A similar pathway could be envisioned starting from 6-hydroxyindole (B149900).
Modern Synthetic Strategies for this compound
Modern synthetic strategies offer more refined control over the reaction pathways and may involve cascade reactions or advanced catalytic methods to improve efficiency and yield.
A plausible modern approach involves a one-pot, three-step cascade reaction starting from a hydantoin derivative. A method for preparing N-acetyl-DL-tryptophan from indole methylene hydantoin has been described, which involves hydrogenation, hydrolysis, and acetylation in a single reactor sequence. google.com This reduces equipment investment and process costs. google.com Adapting this to the target molecule would involve starting with 6-hydroxyindole methylene hydantoin.
The key steps in this cascade are:
Hydrogenation: The indole methylene hydantoin precursor is hydrogenated using a catalyst like Raney-Ni in a sodium hydroxide solution. google.com
Hydrolysis: The resulting indole methyl hydantoin is then hydrolyzed at elevated temperatures (120-145°C) in the same alkaline medium to yield DL-tryptophan. google.com
Acetylation: Finally, the pH of the solution containing the newly formed DL-tryptophan is adjusted, and acetic anhydride is added to produce N-acetyl-DL-tryptophan, which precipitates out of the solution upon further pH adjustment. google.com The yield for the non-hydroxylated analog using this method is reported to be around 80%. google.com
Enantioselective synthesis aims to produce a specific stereoisomer. This is often achieved using chiral catalysts or enzymes. While direct enantioselective synthesis of N-Acetyl-6-hydroxy-tryptophan is not widely documented, methods used for analogous compounds provide a clear blueprint.
A powerful method is enzymatic resolution. For instance, the synthesis of 6-bromo-D-tryptophan derivatives has been achieved by treating the racemic N-acetyl-6-bromo-DL-tryptophan with an enzyme. researchgate.net Porcine kidney acylase is known to selectively deacetylate the L-configured N-acetyl amino acids, leaving the N-acetyl-D-amino acid untouched. researchgate.net Conversely, D-aminoacylase can be used to selectively hydrolyze the N-acetyl-D-tryptophan derivative, yielding the D-amino acid and leaving the N-acetyl-L-tryptophan. researchgate.netgoogle.com This enzymatic deacetylation allows for the separation of the two enantiomeric forms.
The separated N-acetyl-enantiomer (e.g., N-Acetyl-6-hydroxy-L-tryptophan) can be isolated directly, while the free amino acid (e.g., 6-hydroxy-D-tryptophan) can be re-acetylated to produce the other N-acetylated enantiomer if desired.
Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve efficient and selective transformations. The production of N-acetyl-DL-tryptophan, which serves as a substrate for enzymatic resolution to produce pure L- or D-tryptophan, is a prime example of a process where chemoenzymatic steps are central. google.com
Chiral Resolution Techniques for this compound Enantiomers
Once the racemic mixture of this compound is synthesized, the separation of its L- and D-enantiomers is a critical step for stereospecific applications.
The most prominent method for resolving N-acetylated amino acids is enzymatic resolution , as detailed previously (Section 1.1.2.1). The use of stereoselective enzymes like L-aminoacylase or D-aminoacylase is highly effective. researchgate.netgoogle.com For example, treating N-acetyl-DL-tryptophan with L-aminoacylase yields L-tryptophan and unreacted N-acetyl-D-tryptophan, which can then be separated. google.com This method is directly applicable to this compound.
| Enzyme | Selective Action on Racemic Mixture | Products |
| L-Aminoacylase | Deacetylates the L-enantiomer | 6-hydroxy-L-tryptophan and N-Acetyl-6-hydroxy-D-tryptophan |
| D-Aminoacylase | Deacetylates the D-enantiomer | 6-hydroxy-D-tryptophan and N-Acetyl-6-hydroxy-L-tryptophan |
This table outlines the expected outcomes of enzymatic resolution applied to this compound based on established enzymatic specificities.
Additionally, chromatographic techniques can be employed for chiral resolution. An early study demonstrated the successful resolution of the optical isomers of 6-hydroxy-DL-tryptophan itself using paper and thin-layer chromatography. nih.gov For the N-acetylated form, more advanced high-performance liquid chromatography (HPLC) methods using chiral stationary phases (CSPs) or chiral derivatizing agents would be employed for effective separation. nih.gov
Precursor Chemical Reactivity and Stereochemical Control in this compound Synthesis
Controlling precursor reactivity and the resulting stereochemistry is fundamental to a successful synthesis. In the classical synthesis of N-acetyl-DL-tryptophan from L-tryptophan, several factors are critical for managing the reaction.
Control of Reactivity:
Reagent Stoichiometry and Addition: The amount of acetic anhydride used and its addition rate are important. Adding the anhydride in batches or continuously, rather than all at once, prevents side reactions and improves the acetylation yield. google.com
Temperature: The reaction temperature for acetylation is typically kept moderate (e.g., 20-40°C) to ensure a controlled reaction rate. google.com
Stereochemical Control: The synthesis of the racemic DL-form from an enantiopure starting material like L-tryptophan requires a dedicated racemization step. Stereochemical control here means ensuring the complete conversion from the L-form to the DL-mixture. This is achieved by heating the N-acetyl-L-tryptophan intermediate in the presence of a catalyst, such as acetic anhydride, which facilitates the reversible abstraction of the alpha-proton, leading to a loss of the original stereochemistry and the formation of the racemic mixture. google.com
In enantioselective synthesis, stereochemical control is exerted by the chiral catalyst or enzyme, which selectively recognizes and transforms only one of the enantiomers, allowing for their separation. researchgate.netnih.gov
Biochemical Pathways and Enzymatic Transformations of N Acetyl 6 Hydroxy Dl Tryptophan
Biosynthesis of N-Acetyl-6-hydroxy-DL-tryptophan in Model Biological Systems
The biosynthesis of this compound is not typically a primary metabolic route but can be conceptualized as a two-step process involving the hydroxylation of the tryptophan indole (B1671886) ring and the acetylation of the amino group. These two modifications can theoretically occur in either order.
The primary mechanism for tryptophan hydroxylation in biological systems is catalyzed by the family of biopterin-dependent aromatic amino acid hydroxylases. wikipedia.org Tryptophan hydroxylase (TPH) is the principal enzyme in this family responsible for hydroxylating tryptophan. nih.gov
Tryptophan Hydroxylase (TPH): This enzyme is the rate-limiting step in the synthesis of the neurotransmitter serotonin (B10506). wikipedia.orgnih.gov It typically hydroxylates tryptophan at the C5 position of the indole ring to form 5-Hydroxytryptophan (B29612) (5-HTP). nih.gov The catalytic mechanism requires molecular oxygen and tetrahydrobiopterin (B1682763) (BH4) as cofactors, and it contains a non-heme iron center. wikipedia.orgnih.gov While TPH exhibits strong regioselectivity for the 5-position, the general mechanism for aromatic hydroxylation could potentially lead to the formation of other isomers, such as 6-hydroxytryptophan, albeit at much lower efficiencies. The enzyme's activity can be modulated by factors like phosphorylation. wikipedia.org
Other Potential Hydroxylation Mechanisms: Besides TPH, other enzymes could be involved in generating 6-hydroxytryptophan. For instance, 6-hydroxy-L-tryptophan has been identified as a substrate for tyrosinase, an enzyme typically involved in melanin (B1238610) synthesis. biosynth.com This suggests that tyrosinases or similar phenol (B47542) oxidases might play a role in either the formation or further metabolism of hydroxylated tryptophan derivatives.
Table 1: Enzymes Potentially Involved in Tryptophan Hydroxylation
| Enzyme | Substrate(s) | Product(s) | Cofactors | Notes |
|---|---|---|---|---|
| Tryptophan Hydroxylase (TPH) | L-tryptophan, Phenylalanine | 5-Hydroxytryptophan | O₂, Tetrahydrobiopterin (BH₄), Fe²⁺ | Primarily forms 5-HTP, the precursor to serotonin. wikipedia.orgnih.gov |
N-acetylation is a common metabolic conjugation reaction that can modify the biological activity and solubility of various compounds. The N-acetylation of an amino acid like 6-hydroxytryptophan would involve the transfer of an acetyl group, typically from acetyl-coenzyme A (acetyl-CoA), to the alpha-amino group.
N-Acetyltransferases (NATs): This superfamily of enzymes is responsible for the N-acetylation of a wide range of substrates, including arylamines and amino acids. nih.govnih.gov While specific transferases for N-acetyl-tryptophan have not been fully characterized, they are thought to belong to the GCN5-related N-acetyltransferase (GNAT) superfamily, which comprises thousands of members across all life forms. nih.gov These enzymes utilize acetyl-CoA as the acetyl donor. nih.govnih.gov The formation of this compound could occur via the N-acetylation of pre-formed 6-hydroxytryptophan.
Alternative Biosynthesis Route: It is also plausible that L-tryptophan is first N-acetylated to form N-acetyl-L-tryptophan. This derivative could then serve as a substrate for a hydroxylase enzyme to produce N-Acetyl-6-hydroxy-tryptophan. N-acetyl-amino acids can be generated through the action of specific N-acetyltransferases or through the breakdown of N-acetylated proteins. hmdb.ca
Table 2: Enzyme Families Implicated in N-Acetylation
| Enzyme Family | Acetyl Donor | Substrate Example | Product Example | Notes |
|---|---|---|---|---|
| Arylamine N-acetyltransferases (NATs) | Acetyl-CoA | Arylamines (e.g., p-aminobenzoic acid) | N-acetylated arylamines | A key family of drug-metabolizing enzymes. nih.gov |
Enzymatic Degradation and Metabolic Fate of this compound
The metabolic fate of this compound is not well-documented. However, it can be inferred from the known catabolic pathways of tryptophan and its derivatives. Degradation would likely involve deacetylation and/or cleavage of the indole ring.
The primary route for tryptophan degradation in eukaryotes is the kynurenine (B1673888) pathway, which accounts for the catabolism of over 95% of dietary tryptophan not used for protein synthesis. nih.govnih.gov
Deacetylases/Hydrolases: A probable initial step in the catabolism of this compound is the removal of the acetyl group by an N-acylpeptide hydrolase or a similar deacetylase enzyme. hmdb.ca This would yield 6-hydroxytryptophan and acetate.
Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO): These are the first and rate-limiting enzymes of the kynurenine pathway. nih.gov They catalyze the oxidative cleavage of the pyrrole (B145914) ring of tryptophan to form N-formylkynurenine. It is plausible that these enzymes could also act on 6-hydroxytryptophan (the deacetylated metabolite), leading to the formation of 6-hydroxy-N-formylkynurenine.
Tryptophanase: In some bacteria, tryptophan can be degraded by tryptophanase, which produces indole, pyruvate, and ammonia. N-Acetyl-L-tryptophan has been shown to act as a competitive inhibitor of this enzyme. sigmaaldrich.com This suggests that the N-acetylated form is not a substrate and that deacetylation would be necessary before this pathway could proceed.
Direct analysis of the downstream metabolites of this compound is lacking. However, based on known metabolic pathways, several potential products can be postulated.
6-Hydroxytryptophan: The direct product of deacetylation.
6-Hydroxykynurenine: Following deacetylation, the resulting 6-hydroxytryptophan could enter the kynurenine pathway, leading to the formation of 6-hydroxykynurenine and subsequent downstream products analogous to the standard kynurenine pathway.
Hydroxylated Degradants: Studies on the degradation of N-acetyl-tryptophan (NAT) when used as a stabilizer in pharmaceutical formulations have identified further hydroxylated products. Under stress conditions, NAT degrades into compounds identified as 1-acetyl-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid and 1-acetyl-3a,8a-dihydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid. researchgate.net This indicates that the indole structure of acetylated tryptophan derivatives is susceptible to oxidative degradation, forming complex hydroxylated structures.
Table 3: Potential Downstream Metabolites of this compound
| Potential Metabolite | Precursor Compound | Metabolic Process |
|---|---|---|
| 6-Hydroxytryptophan | This compound | Deacetylation |
| 6-Hydroxy-N-formylkynurenine | 6-Hydroxytryptophan | Indole ring opening (by IDO/TDO) |
| 6-Hydroxykynurenine | 6-Hydroxy-N-formylkynurenine | Deformylation |
This compound as a Substrate or Inhibitor in In Vitro Enzymatic Assays
While there is no specific data for this compound in enzymatic assays, studies on structurally related compounds provide insight into its potential interactions with enzymes. The introduction of both an N-acetyl group and a hydroxyl group can significantly alter the affinity and reactivity of the tryptophan molecule.
As an Inhibitor: N-Acetyl-L-tryptophan is known to be a competitive inhibitor of tryptophanase. sigmaaldrich.com It also acts as an inhibitor of mitochondrial cytochrome c release. hmdb.canih.gov The DL-6-chloro-tryptophan analog has been shown to inhibit 3-hydroxyanthranilate oxidase, an enzyme in the kynurenine pathway. nih.gov These findings suggest that this compound could potentially act as an inhibitor for various enzymes involved in tryptophan metabolism or other cellular processes.
As a Substrate: For the compound to be a substrate, an enzyme must recognize and transform it. As discussed, deacetylases could use it as a substrate to remove the acetyl group. Furthermore, 6-hydroxy-L-tryptophan is a known substrate for tyrosinase. biosynth.com It is possible that this compound could be a substrate for other modifying enzymes, such as glucuronosyltransferases, which are known to conjugate serotonin derivatives. nih.gov
Table 4: In Vitro Enzymatic Interactions of Related Tryptophan Derivatives
| Compound | Enzyme | Interaction Type | Finding |
|---|---|---|---|
| N-Acetyl-L-tryptophan | Tryptophanase | Competitive Inhibitor | Inhibits the bacterial degradation of tryptophan. sigmaaldrich.com |
| N-Acetyl-L-tryptophan | Mitochondrial Complex | Inhibitor | Inhibits the release of cytochrome c. hmdb.canih.gov |
| 6-Hydroxy-L-tryptophan | Tyrosinase | Substrate | Can be acted upon by tyrosinase. biosynth.com |
Comparative Biochemical Analysis of this compound with Related Tryptophan Metabolites
To understand the potential biochemical significance of this compound, it is crucial to compare it with its more extensively studied structural relatives, primarily N-acetylserotonin and melatonin (B1676174). These comparisons can shed light on how the presence of a hydroxyl group at the 6th position might alter its biochemical properties and metabolic fate.
N-acetylserotonin (NAS) is a naturally occurring intermediate in the synthesis of melatonin from serotonin. nih.govresearchgate.net The key structural difference between this compound and NAS is the position of the hydroxyl group on the indole ring (position 6 vs. position 5) and the fact that NAS is derived from serotonin (5-hydroxytryptamine), meaning it has undergone decarboxylation. This seemingly small structural change can have significant implications for receptor binding and enzymatic processing. For example, the 5-hydroxy group of NAS is crucial for its conversion to melatonin by hydroxyindole-O-methyltransferase (HIOMT). nih.gov It is uncertain whether this compound could serve as a substrate for HIOMT.
Melatonin, the primary hormone of the pineal gland, is N-acetyl-5-methoxytryptamine. Its major active metabolite is 6-hydroxymelatonin (B16111), formed through hydroxylation by cytochrome P450 enzymes, particularly CYP1A2. caymanchem.comwikipedia.orgglpbio.com This metabolic step highlights the biological relevance of hydroxylation at the 6th position of an N-acetylated indoleamine. It is therefore conceivable that this compound could be a direct product of the hydroxylation of N-acetyl-DL-tryptophan, a reaction that would mirror the formation of 6-hydroxymelatonin from melatonin.
The table below provides a comparative overview of the key biochemical features of this compound and its related metabolites.
| Feature | This compound | N-Acetylserotonin (NAS) | Melatonin | 6-Hydroxymelatonin |
| Structure | N-acetylated tryptophan with a hydroxyl group at the 6th position of the indole ring. | N-acetylated serotonin (5-hydroxytryptamine). nih.gov | N-acetyl-5-methoxytryptamine. ontosight.ai | Melatonin with a hydroxyl group at the 6th position. wikipedia.orgnih.gov |
| Known Precursor(s) | Potentially N-acetyl-DL-tryptophan via hydroxylation. | Serotonin. nih.gov | N-acetylserotonin. nih.gov | Melatonin. caymanchem.comwikipedia.orgglpbio.com |
| Key Enzymatic Conversions | Hypothetically deacetylation by aminoacylases and further metabolism via kynurenine or serotonin pathways. Potentially a substrate for tyrosinase. wikipedia.org | O-methylation by HIOMT to form melatonin. nih.gov | Hydroxylation by CYP1A2 to form 6-hydroxymelatonin. caymanchem.comwikipedia.orgglpbio.com | Conjugation reactions (glucuronidation, sulfation) for excretion. |
| Known Biological Roles | Not well-defined. | Intermediate in melatonin synthesis; has its own biological activities, including antioxidant effects. nih.gov | Regulation of circadian rhythms, antioxidant properties. ontosight.ai | Major active metabolite of melatonin with antioxidant and neuroprotective effects. wikipedia.org |
Advanced Analytical Methodologies for N Acetyl 6 Hydroxy Dl Tryptophan Research
Chromatographic Techniques for Separation and Quantification of N-Acetyl-6-hydroxy-DL-tryptophan
Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For a compound like this compound, various chromatographic methods offer the necessary resolution and sensitivity for its detection and quantification.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC is particularly well-suited for this purpose, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
For the analysis of hydroxylated tryptophan derivatives such as 5-hydroxytryptophan (B29612), HPLC methods often employ C18 columns. nih.govasianpubs.orgresearchgate.net A typical mobile phase might consist of an aqueous buffer, such as phosphate (B84403) buffer or formic acid in water, mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govasianpubs.org Detection is commonly achieved using UV spectrophotometry, leveraging the chromophoric indole (B1671886) ring of the tryptophan moiety, with detection wavelengths typically set around 230 nm and 270-280 nm. nih.gov Given the structural similarities, a similar approach would be effective for this compound.
A hypothetical HPLC method for the quantification of this compound is detailed in the table below.
Table 1: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10-50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Since this compound is a racemic mixture, containing both the D- and L-enantiomers, chiral chromatography is essential to separate these stereoisomers. The biological activity of each enantiomer can differ significantly, making their individual quantification critical. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation.
For N-acetylated amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated excellent enantioselectivity. scas.co.jpphenomenex.comsigmaaldrich.com Specifically, teicoplanin-based CSPs, such as the Astec CHIROBIOTIC T, are highly effective for the direct analysis of underivatized and N-blocked amino acids. sigmaaldrich.comsigmaaldrich.com These columns can operate in reversed-phase, normal-phase, and polar organic modes, offering flexibility in method development. The separation mechanism involves a combination of hydrogen bonding, ionic interactions, and steric hindrance, which differ for the D- and L-enantiomers.
The table below outlines a potential chiral HPLC method for the resolution of this compound enantiomers.
Table 2: Proposed Chiral HPLC Method for Enantiomeric Resolution
| Parameter | Value |
| Column | Teicoplanin-based Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T) |
| Mobile Phase | Methanol/Acetic Acid/Triethylamine (e.g., 100/0.1/0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Expected Elution Order | L-enantiomer followed by D-enantiomer (typical for this CSP) |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, amino acids and their derivatives, including this compound, are generally non-volatile and thermally labile, making them unsuitable for direct GC analysis. sigmaaldrich.comthermofisher.comnih.gov Therefore, a derivatization step is mandatory to increase their volatility and thermal stability.
A common derivatization strategy for amino acids is silylation, which involves replacing active hydrogens in the carboxyl, hydroxyl, and amino groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comthermofisher.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comthermofisher.com For this compound, both the carboxylic acid and the phenolic hydroxyl group would be derivatized. The resulting volatile derivative can then be readily analyzed by GC-MS. Chiral GC columns, such as those with cyclodextrin-based stationary phases, could be employed for the enantiomeric separation of the derivatized compound. nih.gov
Table 3: Illustrative GC-MS Derivatization and Analysis Protocol
| Step | Description |
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in acetonitrile |
| Reaction Conditions | Heating at 100°C for 1-2 hours |
| GC Column | Chirasil-Val or similar chiral capillary column (e.g., 25 m x 0.25 mm) |
| Carrier Gas | Helium |
| Temperature Program | 100°C (1 min), ramp to 250°C at 5°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection | Full scan (m/z 50-600) or Selected Ion Monitoring (SIM) |
Capillary Electrophoresis (CE) Applications
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly useful for the analysis of charged molecules. oup.commdpi.com It offers advantages such as high efficiency, short analysis times, and minimal sample consumption. oup.com this compound, being an amino acid derivative, possesses a carboxyl group and can be analyzed in its anionic form at an appropriate pH.
For the chiral separation of tryptophan and its derivatives, cyclodextrins (CDs) are commonly used as chiral selectors in the background electrolyte (BGE). nih.govnih.govnih.gov The differential inclusion of the enantiomers into the chiral cavity of the CD leads to differences in their electrophoretic mobility and thus their separation. Beta-cyclodextrin (β-CD) and its derivatives are often effective for such separations. nih.gov The optimization of parameters such as BGE composition, pH, CD concentration, and applied voltage is crucial for achieving baseline resolution. nih.govnih.gov
Table 4: Potential Capillary Electrophoresis Method for Chiral Separation
| Parameter | Value |
| Capillary | Fused silica (B1680970) (e.g., 50 µm i.d., 50 cm total length) |
| Background Electrolyte | 25 mM Phosphate buffer (pH 7.5) containing 10 mM β-cyclodextrin |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Detection | UV at 214 nm or 280 nm |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
Mass Spectrometry (MS) for Structural Elucidation and Identification of this compound
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of analytes. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, leading to highly confident compound identification.
For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would generate intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. High-resolution mass spectrometry (HRMS), for instance, using an Orbitrap or Time-of-Flight (TOF) analyzer, can provide highly accurate mass measurements, which aids in confirming the elemental composition of the molecule.
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure.
For this compound, the fragmentation in positive ion mode ([M+H]⁺) is expected to show characteristic losses. N-acetylated amino acids typically exhibit losses of water (H₂O) and ketene (B1206846) (CH₂=C=O) from the N-acetyl group. nih.gov A significant fragmentation pathway for tryptophan and its derivatives involves the cleavage of the side chain, leading to the formation of a stable indole-containing fragment. rsc.org The presence of the hydroxyl group on the indole ring is also expected to influence the fragmentation pattern. Studies on oxidized tryptophan residues have shown that isomeric hydroxylated tryptophans can be distinguished by the relative intensities of specific fragment ions. nih.gov
Table 5: Predicted MS/MS Fragmentation of [M+H]⁺ of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Description |
| 263.10 | 245.09 | H₂O | Loss of water |
| 263.10 | 221.09 | CH₂=C=O | Loss of ketene |
| 263.10 | 203.08 | H₂O + CH₂=C=O | Consecutive loss of water and ketene |
| 263.10 | 146.06 | C₅H₈NO₂ | Cleavage of the amino acid backbone, yielding the hydroxyskatole cation |
| 263.10 | 118.07 | C₆H₉NO₃ | Formation of the immonium ion |
In negative ion mode, fragmentation of the [M-H]⁻ ion would likely involve the loss of CO₂ from the carboxyl group. This comprehensive analysis of fragmentation patterns allows for the unambiguous identification of this compound in complex samples.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) stands as a definitive tool for the molecular formula confirmation of this compound. Unlike nominal mass spectrometry, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to within 5 parts per million (ppm). This accuracy allows for the calculation of a unique elemental composition.
For this compound, with the molecular formula C₁₃H₁₄N₂O₄, the theoretical monoisotopic mass is 262.095367 Da. chemsrc.com An experimental HRMS analysis that yields a mass measurement within a narrow tolerance (e.g., ± 0.0013 Da for 5 ppm) of this theoretical value provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isomeric structures or impurities. This technique is indispensable for verifying the identity of newly synthesized batches or for identifying the compound in complex mixtures during metabolic studies.
Spectroscopic Techniques for this compound Characterization in Research Contexts
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of this compound, serving as vital tools for its characterization.
A typical ¹H NMR spectrum in a solvent like DMSO-d₆ would be expected to show distinct signals corresponding to each unique proton in the molecule. Key expected resonances include a singlet for the acetyl (CH₃) protons, multiplets for the α-proton and β-methylene (CH₂) protons of the tryptophan side chain, and a specific set of signals for the aromatic protons on the 6-substituted indole ring. The presence of the hydroxyl group at the 6-position significantly influences the chemical shifts of the aromatic protons compared to the unsubstituted N-acetyltryptophan, providing clear evidence of its position. tandfonline.com Furthermore, advanced 2D NMR techniques, such as COSY and HMBC, can be used to establish connectivity between protons and carbons, confirming the complete structural assignment.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound (in DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Broad Singlet | Exchangeable with D₂O. |
| Indole N-H | ~10.7 - 10.9 | Singlet | Position influenced by hydroxylation. |
| Amide N-H | ~8.1 - 8.3 | Doublet | Coupled to the α-proton. |
| H-7 (Aromatic) | ~7.4 - 7.5 | Doublet | Aromatic proton adjacent to the hydroxyl-substituted ring. |
| H-4 (Aromatic) | ~7.2 - 7.3 | Doublet | |
| H-2 (Aromatic) | ~7.1 - 7.2 | Singlet/Doublet | |
| H-5 (Aromatic) | ~6.6 - 6.7 | Doublet of Doublets | Aromatic proton ortho to the hydroxyl group. |
| α-CH | ~4.4 - 4.6 | Multiplet | Chiral center proton. |
| β-CH₂ | ~3.0 - 3.2 | Multiplet | Diastereotopic protons of the side chain. |
Note: The chemical shifts are estimates based on data from analogous compounds and are subject to experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, these spectra provide a molecular fingerprint confirming the presence of all key structural components.
The IR spectrum would prominently feature a broad absorption band for the O-H stretch of the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. A distinct, sharper O-H stretching vibration from the phenolic group at the 6-position would also be expected around 3200-3600 cm⁻¹. The N-H stretch of the indole ring appears near 3400 cm⁻¹. Crucial amide bands include the C=O stretch (Amide I) around 1650 cm⁻¹ and the N-H bend (Amide II) near 1550 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid is also prominent, typically around 1700-1725 cm⁻¹. nist.gov
Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Phenol (B47542) | O-H Stretch | 3200 - 3600 |
| Indole | N-H Stretch | ~3400 |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 |
| Amide | C=O Stretch (Amide I) | 1640 - 1660 |
| Amide | N-H Bend (Amide II) | 1540 - 1560 |
UV-Vis spectrophotometry is a straightforward and robust method for quantifying this compound in solution and assessing the purity of research-grade reagents. The light absorption properties are dominated by the indole ring, which acts as a chromophore.
Tryptophan and its derivatives typically exhibit strong absorbance maxima. libretexts.orgyoutube.com For hydroxylated tryptophans like 5-hydroxytryptophan, characteristic absorbance peaks are registered around 220-230 nm and 270-280 nm. nih.gov The addition of the hydroxyl group at the 6-position is expected to produce a similar absorption profile. By establishing a calibration curve based on the Beer-Lambert law, the absorbance at the maximum wavelength (λmax) can be used to determine the concentration of the compound in a pure solution. In the context of High-Performance Liquid Chromatography (HPLC), a UV-Vis detector set to this wavelength allows for the quantification of the compound as it elutes from the column, providing a powerful tool for purity analysis by revealing the presence of any UV-active impurities.
Sample Preparation Strategies for this compound Analysis in Biological Matrices (Non-Clinical)
The accurate analysis of this compound from non-clinical biological matrices, such as cell culture supernatants or tissue homogenates, requires effective sample preparation to remove interfering substances like proteins, lipids, and salts. A multi-step strategy is typically employed to isolate and concentrate the analyte before instrumental analysis, often by LC-MS. nih.gov
A common first step is protein precipitation . This can be achieved by adding a miscible organic solvent, such as methanol or acetonitrile, or an acid, like trifluoroacetic acid (TFA), to the sample. jasem.com.trnih.gov After vortexing and centrifugation, the precipitated proteins are pelleted, and the supernatant containing the analyte is collected.
For cleaner samples and higher sensitivity, Solid-Phase Extraction (SPE) is frequently used following protein precipitation. bohrium.comnih.govnih.gov Given the polar and ionizable nature of this compound, a reversed-phase (e.g., C18) or a mixed-mode cation exchange SPE cartridge is often suitable. The general procedure involves:
Conditioning: The SPE sorbent is activated with methanol and then equilibrated with water or an aqueous buffer.
Loading: The supernatant from the precipitation step is loaded onto the cartridge. The analyte and other similar molecules are retained on the sorbent while salts and highly polar impurities pass through.
Washing: The cartridge is washed with a weak organic solvent mixture to remove less-retained impurities.
Elution: The target analyte, this compound, is eluted from the sorbent using a stronger organic solvent, such as methanol or acetonitrile, often modified with a small amount of acid (e.g., formic acid) to ensure the analyte is in a neutral state for efficient release.
This eluted fraction is then typically evaporated to dryness and reconstituted in a small volume of mobile phase, rendering it clean, concentrated, and compatible with subsequent HPLC or LC-MS analysis. waters.com
Chemical Reactivity and Derivatization Strategies for N Acetyl 6 Hydroxy Dl Tryptophan
Functional Group Reactivity of N-Acetyl-6-hydroxy-DL-tryptophan
The chemical behavior of this compound is governed by the reactivity of its constituent functional groups: the indole (B1671886) nitrogen, the carboxylic acid and amide moieties, and the phenolic hydroxyl group.
Reactions Involving the Indole Nitrogen
The nitrogen atom within the indole ring of this compound is generally not highly reactive in standard nucleophilic substitution reactions. However, under specific conditions, it can participate in chemical transformations. For instance, in the presence of a strong acid, 1-hydroxytryptamine derivatives can undergo nucleophilic substitution at the indole nitrogen. researchgate.net This suggests that under acidic conditions, the indole nitrogen of this compound could potentially be targeted for reactions such as alkylation or arylation, although specific studies on this compound are limited. The reactivity of the indole nitrogen is a key factor in the synthesis of various tryptophan analogues.
Reactivity of the Carboxylic Acid and Amide Functionalities
The carboxylic acid group is a primary site for chemical modification. It can undergo typical reactions of carboxylic acids, such as esterification and amidation.
Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester. For example, treatment with methanol (B129727) and sulfuric acid can yield the methyl ester. nih.gov This reaction is often employed to increase the volatility of the compound for gas chromatographic analysis or to modify its solubility and biological activity.
Amidation: The carboxylic acid can react with amines in the presence of a coupling agent to form amides. This reaction is fundamental in peptide synthesis and can be used to link this compound to other molecules. frontiersin.org
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LAH) or diborane. msu.edu
Amide Reactivity: The N-acetyl group is an amide functionality. Amides are generally less reactive than other carboxylic acid derivatives. msu.edu However, they can be hydrolyzed back to the corresponding amine and carboxylic acid under strong acidic or basic conditions with heating. msu.edu The amide nitrogen is significantly less basic than a typical amine due to the electron-withdrawing effect of the adjacent carbonyl group. msu.edu
The relative reactivity of carboxylic acid derivatives follows the general order: acyl chlorides > anhydrides > esters > amides. msu.edu
Hydroxyl Group Chemical Transformations
The phenolic hydroxyl group on the indole ring introduces another layer of reactivity. It can undergo several transformations, including:
Etherification: The hydroxyl group can be converted to an ether by reaction with alkyl halides in the presence of a base.
Esterification: Acylation of the hydroxyl group can be achieved using acyl chlorides or anhydrides.
Oxidation: Phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-like structures. This reactivity is particularly relevant to the compound's stability. nih.gov
Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether, a common strategy in organic synthesis to temporarily mask its reactivity. nih.gov
Derivatization Techniques for Enhanced Analytical Detection of this compound
For analytical purposes, particularly in complex biological matrices, derivatization is often necessary to improve the detection sensitivity and chromatographic properties of this compound.
Esterification for GC Analysis: As mentioned earlier, conversion to a methyl ester increases volatility, making the compound suitable for gas chromatography (GC). nih.gov
Fluorescent Labeling for HPLC: For high-performance liquid chromatography (HPLC), derivatization with fluorescent tags can significantly enhance detection limits. Reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol can be used to create fluorescent diastereomers, allowing for both quantification and chiral separation. researchgate.net Another approach involves the use of 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) to derivatize the primary amine group (after hydrolysis of the acetyl group) or other amine-containing metabolites for improved retention and detection in LC-MS analysis. scispace.com
| Derivatization Technique | Target Functional Group | Purpose | Analytical Method |
| Methanol/Sulfuric Acid | Carboxylic Acid | Increased Volatility | Gas Chromatography (GC) |
| o-Phthalaldehyde (OPA) / Chiral Thiol | Primary Amine (post-hydrolysis) | Fluorescent Tagging, Chiral Separation | High-Performance Liquid Chromatography (HPLC) |
| 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary Amine (post-hydrolysis) | Improved Retention and Detection | Liquid Chromatography-Mass Spectrometry (LC-MS) |
Synthesis of this compound Analogues and Probes for Biochemical Research
The synthesis of analogues of this compound is crucial for probing its biological functions and for developing new therapeutic agents.
Modification of the Indole Ring: Introducing different substituents on the indole ring can modulate the compound's electronic properties and its interactions with biological targets.
Alteration of the Side Chain: Modifications to the alanine (B10760859) side chain, such as changing the length or introducing other functional groups, can impact its binding affinity and specificity.
Stereospecific Synthesis: The asymmetric synthesis of specific stereoisomers (L- or D-enantiomers) is important, as biological activity is often stereospecific. nih.govnih.gov For instance, N-acetyl-L-tryptophan has shown neuroprotective effects, while the D-isomer has not. nih.gov Stereoselective synthesis can be achieved using chiral auxiliaries, such as the Schöllkopf reagent. nih.gov
Fluorescent Probes: Incorporating fluorophores into the structure of this compound can create fluorescent probes to study protein conformation and dynamics. nih.gov
Stability of this compound under Varied Chemical and Biochemical Conditions
The stability of this compound is a critical factor for its storage, formulation, and biological activity.
pH Stability: The compound is known to be most stable at a pH of 6.0 or greater. biosynth.com In strongly acidic or basic solutions, hydrolysis of the amide and potential degradation of the indole ring can occur. A patent for the production of N-acetyl-DL-tryptophan from L-tryptophan notes that maintaining a pH of 11 or more during acetylation suppresses the formation of impurities. google.com
Oxidative Stability: The indole ring, particularly with the electron-donating hydroxyl group, is susceptible to oxidation. nih.gov However, N-acetyltryptophan itself can act as an antioxidant, protecting proteins from oxidative damage by scavenging reactive oxygen species. nih.govhmdb.ca It is stable under normal manufacturing, storage, and handling conditions when used as an excipient in liquid drug formulations. nih.gov
Thermal Stability: While generally stable, prolonged exposure to high temperatures can lead to degradation. nih.gov The melting point is reported to be around 204-206 °C, with decomposition. chemicalbook.comsigmaaldrich.com
Enzymatic Degradation: In biological systems, the amide bond can be cleaved by N-acyl-amino acid hydrolases, releasing the free amino acid and acetic acid. hmdb.canih.gov
| Condition | Effect on this compound |
| Acidic pH | Potential hydrolysis of the N-acetyl group and degradation of the indole ring. |
| Alkaline pH | Generally more stable, though extreme alkalinity can promote hydrolysis. biosynth.comgoogle.com |
| Oxidizing Agents | Susceptible to oxidation at the indole ring. nih.gov |
| Elevated Temperature | Can lead to thermal degradation. nih.gov |
| Enzymatic Conditions | Can be hydrolyzed by specific enzymes like N-acyl-amino acid hydrolases. hmdb.canih.gov |
Role of N Acetyl 6 Hydroxy Dl Tryptophan in Biochemical and in Vitro Models
N-Acetyl-6-hydroxy-DL-tryptophan as a Precursor in Synthetic Biology Applications
The utility of this compound as a precursor in synthetic biology is an area of growing interest, largely extrapolated from the broader applications of tryptophan and its derivatives in producing valuable biomolecules. Tryptophan itself is a crucial precursor for a wide array of microbial natural products, many of which are scaffolds for drug discovery. The chemical complexity of the tryptophan molecule allows for enzymatic modifications at nearly every position, making it a versatile starting point for generating diverse chemical structures.
In synthetic biology, engineered microorganisms such as Escherichia coli and Corynebacterium glutamicum are often used to produce tryptophan derivatives. These processes typically involve the reconstruction of artificial biosynthetic pathways. While direct integration of this compound into such pathways is not yet widely documented, the synthesis of related compounds like 5-hydroxytryptophan (B29612) (5-HTP) and serotonin (B10506) from glucose in engineered E. coli has been successfully demonstrated. nih.gov This involves the expression of enzymes like tryptophan hydroxylase and aromatic amino acid decarboxylase. nih.gov
The synthesis of this compound would likely begin with the 6-hydroxylation of tryptophan, a step that can be achieved through chemical methods like the Fenton reaction, or potentially through enzymatic means. The subsequent N-acetylation is a common biochemical reaction. The resulting this compound could then serve as a specialized precursor for the synthesis of novel compounds with potential applications in medicine and materials science.
This compound as a Research Reagent in Enzymatic Reaction Studies
This compound holds potential as a valuable research reagent for probing the mechanisms of various enzymes, particularly those involved in tryptophan metabolism. The non-hydroxylated analog, N-Acetyl-DL-tryptophan, is known to be a substrate for aminoacylases, enzymes that are utilized in the resolution of racemic mixtures of amino acids. google.com This suggests that this compound could similarly be used to study the substrate specificity and stereoselectivity of these and other enzymes.
The hydroxyl group at the 6-position of the indole (B1671886) ring introduces a key modification that can influence enzyme-substrate interactions. For instance, 6-hydroxy-L-tryptophan has been identified as a competitive inhibitor of tyrosinase, the key enzyme in melanin (B1238610) formation. nih.gov This inhibitory activity highlights the importance of the hydroxyl group's position on the indole ring. Studying the interaction of this compound with tyrosinase and other enzymes could provide insights into their active site topology and catalytic mechanisms.
Furthermore, tryptophan synthase, a well-studied enzyme complex, is known to catalyze various reactions involving tryptophan and its analogs. nih.gov While the direct use of this compound with tryptophan synthase has not been extensively reported, engineered versions of this enzyme have been used for the synthesis of L-5-hydroxytryptophan. nih.gov This opens the possibility of using this compound to explore the catalytic potential of both wild-type and engineered tryptophan synthases.
| Enzyme Studied with Related Compounds | Substrate/Inhibitor | Key Finding |
| Tyrosinase | 6-hydroxy-L-tryptophan | Competitive inhibitor of the enzyme. nih.gov |
| Aminoacylase | N-Acetyl-DL-tryptophan | Substrate for enzymatic resolution of racemic mixtures. google.com |
| Tryptophan Synthase (engineered) | L-serine and 5-hydroxyindole | Synthesis of L-5-hydroxytryptophan. nih.gov |
Investigation of this compound in Cell-Free Biochemical Systems
Cell-free biochemical systems offer a controlled environment to study the synthesis and activity of molecules like this compound without the complexities of a living cell. In such systems, the synthesis of this compound could be achieved through a stepwise enzymatic process. For example, the initial hydroxylation of tryptophan to 6-hydroxytryptophan could be performed, followed by N-acetylation using an appropriate acetyltransferase.
The antioxidant properties of tryptophan and its metabolites have been evaluated in in-vitro assays. researchgate.net These studies provide a framework for investigating the potential antioxidant activity of this compound in cell-free systems. The presence of the hydroxyl group on the indole ring may enhance its radical scavenging capabilities compared to the non-hydroxylated form.
Furthermore, cell-free systems are ideal for studying the interactions of this compound with specific proteins and receptors. For instance, the non-hydroxylated N-acetyl-L-tryptophan has been shown to be neuroprotective in cell models by interacting with the neurokinin-1 receptor. nih.gov A cell-free system could be used to investigate whether this compound binds to and modulates the activity of this or other receptors, such as the serotonin receptors which are known targets of hydroxylated tryptophan derivatives. wikipedia.org
Modulation of Biochemical Pathways by this compound in Non-Human Organisms (e.g., plants, microorganisms)
The influence of this compound on the biochemical pathways of non-human organisms is an area ripe for exploration, with insights drawn from the known roles of tryptophan and its derivatives in these systems. In microorganisms, tryptophan metabolism is a central pathway leading to various bioactive compounds. nih.gov The introduction of an acetylated and hydroxylated tryptophan derivative could potentially modulate these pathways.
For example, N-Acetyl-DL-tryptophan can be used as a diagnostic tool to identify bacterial strains based on their sensitivity to the compound. biosynth.com This suggests that this compound could also exhibit selective effects on microbial growth and metabolism. The gut microbiota, in particular, possesses a vast enzymatic repertoire capable of modifying tryptophan and its derivatives, influencing host physiology. researchgate.net The metabolism of this compound by gut microbes could lead to the formation of novel catabolites with unique biological activities.
In plants, tryptophan is a precursor to the hormone auxin (indole-3-acetic acid) and various defense compounds. While there is no direct evidence of this compound's role, the presence of hydroxylated and methylated tryptamine (B22526) derivatives in citrus plants suggests complex metabolic pathways for tryptophan modification exist. researchgate.net The application of this compound to plants or plant cell cultures could potentially influence these pathways, leading to altered growth, development, or defense responses. The uncommon amino acid 6-hydroxy-L-tryptophan has been isolated from the fruiting body of the fungus Lyophyllum decastes, indicating its natural occurrence and likely a specific biochemical role within this organism. nih.gov
This compound in Analytical Standards Development for Related Compounds
The development of analytical standards is crucial for the accurate quantification and identification of related compounds in various matrices. While a certified reference material for this compound is not widely available, the principles for its development can be derived from existing standards for similar molecules.
Chromatographic methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are commonly used for the analysis of N-Acetyl-DL-tryptophan and other tryptophan derivatives. nih.gov For instance, a reversed-phase HPLC method with UV detection has been developed for the determination of N-Acetyl-DL-tryptophan in human albumin solutions, using N-formyl-DL-tryptophan as an internal standard. nih.gov
The synthesis and purification of this compound to a high degree of purity would be the first step in establishing it as an analytical standard. This would involve chemical synthesis, potentially through the acetylation of 6-hydroxy-DL-tryptophan, followed by rigorous purification techniques. The characterization of the purified compound using methods such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy would be essential to confirm its identity and purity. Once characterized, it could serve as a reference standard for the identification and quantification of this compound in biological samples or synthetic reaction mixtures, and as a tool for the validation of analytical methods for other related hydroxylated tryptophan derivatives.
| Analytical Technique | Application for Related Compounds |
| Reversed-Phase HPLC with UV detection | Determination of N-Acetyl-DL-tryptophan in albumin solutions. nih.gov |
| Gas Chromatography | Determination of octanoic acid (a stabilizer often used with N-acetyl-DL-tryptophan). nih.gov |
| Mass Spectrometry | Identification of degradation products of N-Acetyl-tryptophan. nih.gov |
| NMR and IR Spectroscopy | Structural elucidation and confirmation of synthesized tryptophan derivatives. |
Q & A
Q. How can researchers ensure the stability of this compound during storage and experimentation?
- Methodological Answer : Stability is influenced by light, temperature, and pH. Store lyophilized samples at –20°C in amber vials to prevent photodegradation. Avoid aqueous solutions at pH > 8, as alkaline conditions promote hydrolysis of the acetyl group. Monitor decomposition via HPLC with UV detection (λ = 280 nm) . Table 1: Stability Parameters
| Condition | Tolerance Range | Decomposition Products |
|---|---|---|
| Temperature | –20°C to 4°C | Free tryptophan, quinone derivatives |
| pH | 3–7 | N-Acetyl-DL-tryptophan |
| Light Exposure | Minimize | Oxidized byproducts |
Q. What analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer : Use reversed-phase HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) for sensitivity and specificity. For non-polar matrices, derivatize with dansyl chloride to enhance detection limits. Validate methods using internal standards like deuterated tryptophan derivatives to account for matrix effects .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved to study stereospecific metabolic pathways?
- Methodological Answer : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Optimize mobile phase composition (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) to separate D- and L-forms. Validate resolution using circular dichroism (CD) spectroscopy .
Q. What experimental strategies address contradictions in reported neurotoxic vs. neuroprotective effects of this compound?
- Methodological Answer : Conduct dose-response studies in primary neuronal cultures (e.g., rat cortical neurons) to identify biphasic effects. Use transcriptomic profiling (RNA-seq) to differentiate pathways activated at low (protective) vs. high (toxic) concentrations. Cross-validate findings with in vivo models (e.g., zebrafish neurobehavioral assays) .
Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?
- Methodological Answer : Administer radiolabeled (¹⁴C) compound via intravenous/oral routes in rodents. Collect plasma, cerebrospinal fluid, and tissues at timed intervals. Quantify metabolites using liquid scintillation counting and LC-MS. Apply compartmental modeling (e.g., NONMEM) to estimate bioavailability and blood-brain barrier permeability .
Q. What mechanisms underlie the pH-dependent reactivity of this compound in oxidative environments?
- Methodological Answer : Use electron paramagnetic resonance (EPR) to detect radical intermediates formed during autoxidation at pH 7.4. Compare kinetics under hypoxia vs. normoxia. Identify stable oxidation products (e.g., kynurenine derivatives) via FT-IR and X-ray crystallography .
Data Contradiction Analysis
Q. How can conflicting reports on the compound’s mutagenicity be reconciled?
- Methodological Answer : Discrepancies may arise from assay specificity. Perform Ames tests with TA98 and TA100 strains ± metabolic activation (S9 fraction). Compare results with mammalian cell assays (e.g., micronucleus test in CHO-K1 cells). Control for impurities (e.g., residual acetic acid) via LC-MS purity checks .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in shared laboratory environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
